(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine (S)-2-(4-isobutylphenyl)propanoate
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Description
(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine (S)-2-(4-isobutylphenyl)propanoate is a useful research compound. Its molecular formula is C26H35NO3 and its molecular weight is 409.57. The purity is usually 95%.
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Scientific Research Applications
Enzyme-Catalyzed Asymmetric Hydrolysis
(S)-2 has been synthesized using enzyme-catalyzed asymmetric hydrolysis, demonstrating its potential in chiral chemistry applications. Bacillus sp. SUI-12 was used for this purpose, resulting in high enantioselectivity and providing a pathway for the synthesis of melatonin receptor agonist TAK-375 (Tarui et al., 2002).
Synthesis of Polyketide Spiroketals
In another study, the compound was utilized in the non-iterative asymmetric synthesis of C15 polyketide spiroketals. This process was noted for its high stereo- and enantioselectivity, which is crucial in the synthesis of complex organic compounds (Meilert et al., 2004).
Synthesis of Heterocyclic Compounds
Additionally, (S)-2 plays a role in the synthesis of heterocyclic compounds. It has been used in intramolecular additions of nucleophiles to dihydropyrimidine derivatives, leading to the creation of condensed heterocyclic compounds, which are important in pharmaceutical research and development (Singh & Kumar, 1987).
Studies in Furan Compounds
Research on (S)-2 includes the synthesis of polycyclic spirans, which are significant in the study of organic chemistry and potential pharmaceutical applications. This research has led to the discovery of previously undescribed compounds (Ponomarev et al., 1967).
Quantum Chemical Studies
The compound has also been a subject in quantum chemical and molecular dynamics simulation studies. These studies have explored the inhibition performances of certain derivatives against corrosion of iron, demonstrating the compound's potential in materials science and corrosion research (Kaya et al., 2016).
Properties
IUPAC Name |
(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.C13H18O2/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h3-4,10H,1-2,5-8,14H2;4-7,9-10H,8H2,1-3H3,(H,14,15)/t2*10-/m00/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPZPUMHEMTQEJ-LARVRRBISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C1CC2=C(C1CCN)C3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C1CC2=C([C@@H]1CCN)C3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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